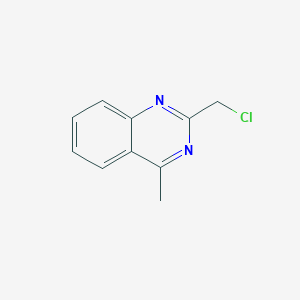
2-(氯甲基)-4-甲基喹唑啉
描述
2-(Chloromethyl)-4-methylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry Quinazolines are nitrogen-containing heterocycles that serve as building blocks for various pharmacologically active molecules
科学研究应用
2-(Chloromethyl)-4-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including 2-(Chloromethyl)-4-methylquinazoline, are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to develop new products.
作用机制
Target of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer , anti-inflammatory , and other activities
Mode of Action
For instance, some quinazoline derivatives have been shown to inhibit the growth of certain cancer cells . The interaction of 2-(Chloromethyl)-4-methylquinazoline with its targets could result in changes at the molecular and cellular levels, potentially affecting cell growth, division, or survival.
Biochemical Pathways
For example, some quinazoline derivatives have been shown to inhibit the synthesis of DNA, RNA, and protein in certain cancer cells
Result of Action
Given the reported activities of similar quinazoline derivatives, it’s plausible that this compound may exert effects such as inhibiting cell growth or inducing cell death in certain types of cells
Action Environment
For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like 2-(Chloromethyl)-4-methylquinazoline, is known to be influenced by various environmental factors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methylquinazoline typically involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in an anhydrous condition in the presence of chloroacetonitrile . This reaction yields the desired quinazoline derivative through a series of steps that ensure the correct formation of the chloromethyl and methyl groups on the quinazoline ring.
Industrial Production Methods: While specific industrial production methods for 2-(Chloromethyl)-4-methylquinazoline are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-4-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states of the compound.
相似化合物的比较
2-Methylquinazoline: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
4-Chloromethylquinazoline: Similar structure but without the methyl group at the 4-position, leading to variations in chemical behavior and applications.
Quinazolinone Derivatives: These compounds have a carbonyl group at the 4-position, significantly altering their chemical properties and biological activities.
Uniqueness: 2-(Chloromethyl)-4-methylquinazoline is unique due to the presence of both chloromethyl and methyl groups on the quinazoline ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(chloromethyl)-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCUBOJGMLASBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287111 | |
| Record name | 2-(chloromethyl)-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-72-6 | |
| Record name | 2-(Chloromethyl)-4-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109113-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-methylquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109113726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(chloromethyl)-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-4-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)-4-METHYLQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7BTH55VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the solubility of 2-(chloromethyl)-4-methylquinazoline in different solvents?
A1: Understanding the solubility of a compound like 2-(chloromethyl)-4-methylquinazoline is crucial for various pharmaceutical applications. [] Solubility influences the compound's dissolution rate, which directly impacts its bioavailability and ultimately its efficacy as a potential drug. By determining its solubility in a range of solvents, researchers can optimize purification processes, design suitable formulations, and predict its behavior in biological systems.
Q2: Which solvents were found to be most effective in dissolving 2-(chloromethyl)-4-methylquinazoline, and how was this solubility data modeled?
A2: The research demonstrated that 2-(chloromethyl)-4-methylquinazoline exhibited varying solubility in different solvents. It showed good solubility in cyclohexane, n-hexane, acetonitrile, tetrahydrofuran, acetone, ethyl acetate, n-propanol, ethanol, isopropanol, and butyl alcohol. [] The researchers used the modified Apelblat model and the Buchowski–Ksiazaczak λh model to mathematically represent the relationship between temperature and solubility for this compound. This modeling helps predict solubility at different temperatures, which is essential for controlling crystallization processes and developing stable formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


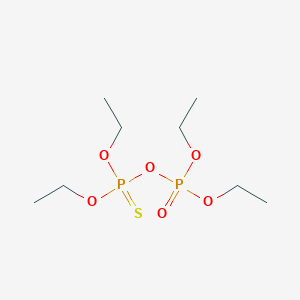
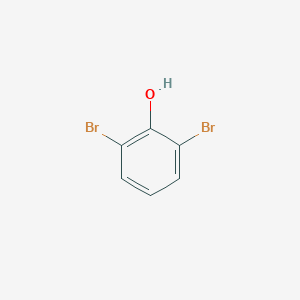
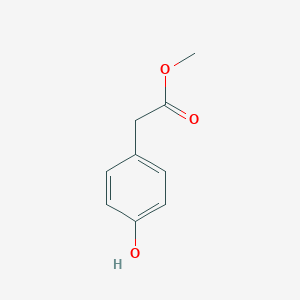
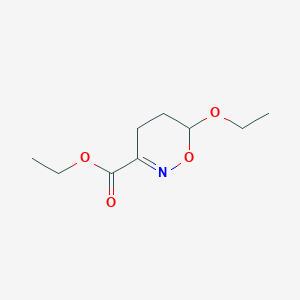
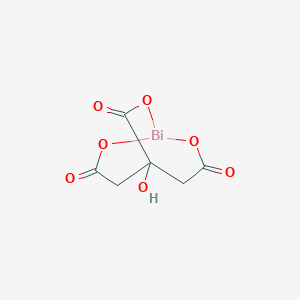

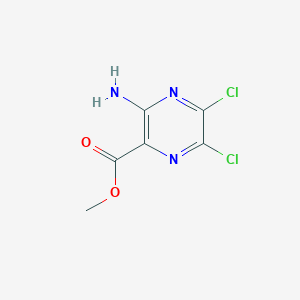
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
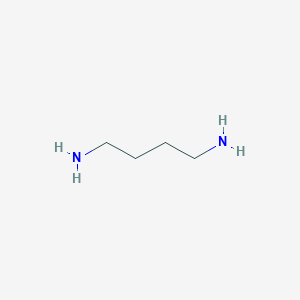
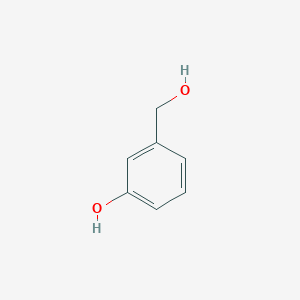
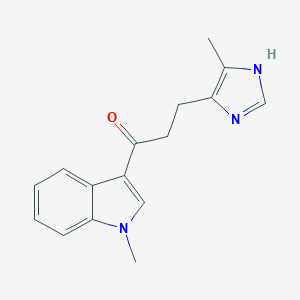
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
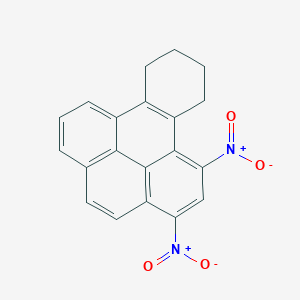
![2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane](/img/structure/B46691.png)
